molecular formula C19H19N3O4 B5342525 2-[2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione

2-[2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione

Cat. No.: B5342525
M. Wt: 353.4 g/mol
InChI Key: SZYRRHGDLJPADU-UHFFFAOYSA-N
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Description

2-[2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring and a tetrahydroisoindole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the formation of the oxadiazole ring through the cyclization of a hydrazide with an appropriate carboxylic acid derivative under acidic or basic conditions. The tetrahydroisoindole moiety can be introduced via a subsequent cyclization reaction involving a suitable amine and an anhydride or ester .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

2-[2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a phenol derivative, while reduction of the oxadiazole ring produces amine derivatives .

Scientific Research Applications

2-[2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione involves its interaction with specific molecular targets. The oxadiazole ring can form hydrogen bonds with biological targets, while the tetrahydroisoindole moiety can

Properties

IUPAC Name

2-[2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4/c1-25-13-8-6-12(7-9-13)17-20-16(26-21-17)10-11-22-18(23)14-4-2-3-5-15(14)19(22)24/h2-3,6-9,14-15H,4-5,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZYRRHGDLJPADU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)CCN3C(=O)C4CC=CCC4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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